
3,5,5-Trimethylhept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhept-2-ene is an organic compound with the molecular formula C10H20. It is a branched alkene with a double bond located at the second carbon atom. This compound is known for its unique structure, which includes three methyl groups attached to the heptene chain. The presence of these methyl groups contributes to its distinct chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhept-2-ene can be synthesized through various methods. One common approach involves the alkylation of 3,5,5-trimethylhex-2-ene with appropriate reagents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide, such as methyl iodide. The reaction is carried out in an inert solvent, such as tetrahydrofuran, at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. One such method is the catalytic dehydrogenation of 3,5,5-trimethylheptane using a suitable catalyst, such as platinum or palladium, at elevated temperatures. This process allows for the efficient conversion of the alkane to the desired alkene with high selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can yield the corresponding alkane, 3,5,5-trimethylheptane.
Substitution: The compound can undergo substitution reactions, particularly at the allylic position, where the double bond is adjacent to a carbon atom bearing hydrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used for reduction reactions.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator
Major Products Formed
Oxidation: Depending on the conditions, products can include 3,5,5-trimethylheptan-2-ol, 3,5,5-trimethylheptan-2-one, or 3,5,5-trimethylheptanoic acid.
Reduction: The major product is 3,5,5-trimethylheptane.
Substitution: Allylic bromination yields 3-bromo-3,5,5-trimethylhept-2-ene
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhept-2-ene has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkenes and the effects of steric hindrance on chemical reactions.
Biology: The compound is used in studies involving the synthesis of biologically active molecules and natural products.
Medicine: Research on this compound contributes to the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 3,5,5-trimethylhept-2-ene in chemical reactions involves the interaction of its double bond with various reagents. The presence of the double bond
Propiedades
Número CAS |
39083-40-4 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
3,5,5-trimethylhept-2-ene |
InChI |
InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h6H,7-8H2,1-5H3 |
Clave InChI |
DCHMHNYBYHOYQC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CC(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
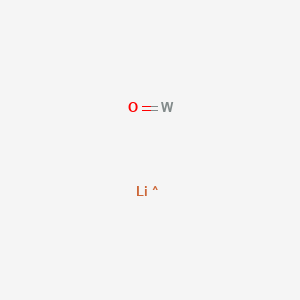
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
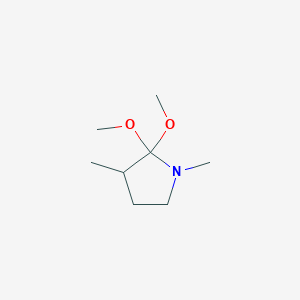

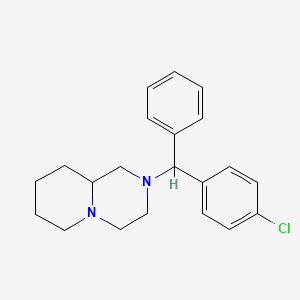
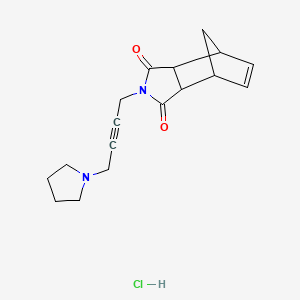

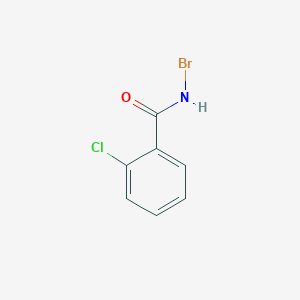
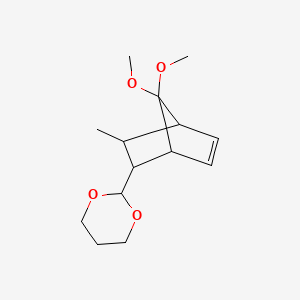

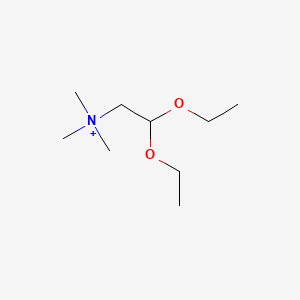
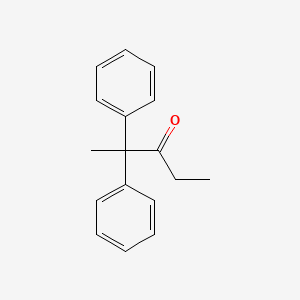
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
